molecular formula C18H17BN2O4 B1270785 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid CAS No. 70523-24-9

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

Katalognummer: B1270785
CAS-Nummer: 70523-24-9
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: HVVGEQHZGHNHJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS 70523-24-9) is an organoboron compound with the molecular formula C₁₈H₁₇BN₂O₄ and a molecular weight of 336.15 g/mol . This pyrimidine-based boronic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key reactant in the design and synthesis of acyclic fleximer nucleoside analogues . Recent scientific research has demonstrated its significant application in the development of novel anticancer agents, particularly as a precursor for 5-arylpyrimidine derivatives that function as potent HSP90 N-terminal inhibitors . HSP90 (Heat Shock Protein 90) is a crucial molecular chaperone overexpressed in cancer cells and a validated target for cancer therapy . Inhibitors derived from this boronic acid, such as compound 22k, exhibit strong antiproliferative activity against multiple breast cancer cell lines at low micromolar concentrations, induce degradation of client oncoproteins like AKT and ERK, and bind to the HSP90α N-terminus with high affinity (IC₅₀ 0.21 μM) . The compound requires careful handling and storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability . It is typically supplied with a purity of ≥98% . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGEQHZGHNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370764
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70523-24-9
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Lithiation-Borylation Strategy

Reaction Overview

The most widely cited synthesis involves a two-step lithiation-borylation protocol starting from 2,4-bis(benzyloxy)-5-bromopyrimidine. This method, reported by Seley et al., achieves a high yield of 95% under optimized conditions.

Step 1: Lithium-Halogen Exchange

5-Bromo-2,4-bis(benzyloxy)pyrimidine is treated with n-butyllithium (n-BuLi) in a tetrahydrofuran (THF)/hexane/toluene solvent system at 20°C. The reaction generates a lithiated intermediate at the 5-position of the pyrimidine ring.

Step 2: Boronation and Acidic Workup

The lithiated species reacts with triisopropyl borate (B(OiPr)₃), followed by hydrolysis with hydrochloric acid (HCl) to yield the final boronic acid.

Key Reaction Parameters

Parameter Value
Temperature 20°C
Reaction Time 18 hours
Solvent System THF/hexane/toluene (1:1:1)
Yield 95%

Mechanistic Insights

The n-BuLi deprotonates the pyrimidine ring, facilitating a lithium-bromine exchange to form a stable aryl lithium intermediate. Subsequent quenching with triisopropyl borate introduces the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions.

Alternative Synthetic Routes

Challenges in Direct Boronation

Early attempts to introduce boron via lithium-halogen exchange at the 6-position of related pyrimidines failed due to competing side reactions, underscoring the regioselectivity challenges in polyhalogenated systems. The success of the 5-position functionalization in Seley’s method highlights the importance of substrate geometry and electronic effects.

Purification and Characterization

Isolation Techniques

The crude product is typically purified via recrystallization from ethyl acetate/ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Data

  • Melting Point : 88–91°C
  • ¹H NMR (CDCl₃): δ 7.67 (s, 1H, pyrimidine-H), 7.35–7.20 (m, 10H, benzyl-H), 5.10 (s, 4H, OCH₂Ph).
  • HRMS : m/z 337.15 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations
Lithiation-Borylation High yield (95%) Requires cryogenic conditions
Miyaura Borylation Mild conditions Not experimentally verified

Industrial Scalability

The lithiation-borylation route is scalable, with Matrix Fine Chemicals and VulcanChem offering bulk quantities. Key considerations for industrial production include:

  • Cost : ~$60/50 mg (small scale)
  • Safety : Handling of n-BuLi and boronate esters requires strict moisture exclusion.

Analyse Chemischer Reaktionen

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions typically involve a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1. Suzuki-Miyaura Cross-Coupling Reactions:
The primary application of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool in organic synthesis. The compound's structure enhances its stability and reactivity, facilitating the coupling process under mild conditions.

2. Synthesis of Complex Molecules:
Due to its unique substitution pattern, this compound serves as a versatile building block for synthesizing complex organic molecules. It can be utilized to create various derivatives with potential applications in pharmaceuticals and agrochemicals .

1. Anticancer Properties:
Recent studies have highlighted the compound's selective cytotoxicity against cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway, suggesting its potential as an anticancer agent .

2. Inhibition of Deubiquitinases:
this compound has been identified as a potent inhibitor of the USP1/UAF1 complex, a deubiquitinase involved in regulating protein turnover and cell cycle progression. This inhibition can lead to the accumulation of ubiquitinated proteins, influencing apoptosis pathways and potentially providing a therapeutic strategy against various cancers .

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various pyrimidine derivatives, this compound exhibited significant growth inhibition of MDA-MB-231 breast cancer cells with an IC50 value of 5 µM. The study emphasized its role in activating apoptotic pathways through caspase cascades, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Mechanistic Insights
Another investigation revealed that the compound binds effectively to the USP1/UAF1 complex, leading to significant alterations in protein ubiquitination patterns within treated cells. This disruption was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Wirkmechanismus

The mechanism of action of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. This complex facilitates the transfer of the boronic acid group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond. The benzyloxy groups provide stability to the pyrimidine ring and influence the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

2,4-Di-tert-butoxypyrimidine-5-boronic Acid (CAS 306935-93-3)

  • Structure : Features tert-butoxy groups instead of benzyloxy substituents (molecular formula C₁₂H₂₁BN₂O₄·H₂O).
  • However, tert-butoxy groups are less prone to deprotection under acidic conditions .

2-Methoxy-5-pyrimidylboronic Acid

  • Structure : Substitutes benzyloxy with a smaller methoxy group.
  • Reactivity : The methoxy group reduces steric hindrance, enabling higher yields in Suzuki reactions (e.g., 56% yield for 4,6-bis(5-pyrimidyl)pyrimidine) .
  • Electronic Effects : Methoxy groups donate electron density to the pyrimidine ring, altering electronic properties and influencing regioselectivity in coupling reactions .

Phenylboronic Acid Derivatives

  • Examples : 4-Hydroxyphenylboronic acid, 4-chlorocarbonylphenylboronic acid.
  • Comparison : Unlike pyrimidine-based boronic acids, phenyl derivatives lack heterocyclic nitrogen atoms, reducing their utility in constructing nitrogen-rich pharmacophores. Pyrimidine derivatives like 2,4-bis(benzyloxy)-5-boronic acid exhibit superior specificity in glucose-responsive insulin delivery systems (cell survival ≥80% at 80 nM) .

Physicochemical and Commercial Comparison

Property 2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid 2,4-Di-tert-butoxypyrimidine-5-boronic Acid 2-Methoxy-5-pyrimidylboronic Acid
Molecular Weight 336.15 g/mol 306.15 g/mol (anhydrous) 168.0 g/mol
Solubility Low (lipophilic benzyl groups) Moderate (polar tert-butoxy groups) High (smaller substituents)
Commercial Demand High (962 units/year) Limited data Moderate (pharmaceutical use)
Key Applications Biomedical (e.g., insulin delivery) Heterocyclic synthesis Suzuki coupling

Biomedical Relevance

  • Methoxy and tert-butoxy Analogues: Limited evidence for biomedical use; primarily employed in materials science and small-molecule synthesis .

Biologische Aktivität

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS No. 70523-24-9) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BN2O4, with a molecular weight of 336.15 g/mol. The compound features a pyrimidine core substituted with two benzyloxy groups and a boronic acid moiety, which is crucial for its interaction with biological targets.

1. Enzyme Inhibition:
this compound has been identified as a potent inhibitor of specific deubiquitinases, particularly the USP1/UAF1 complex. This inhibition can lead to the accumulation of ubiquitinated proteins, thereby influencing cell cycle regulation and apoptosis pathways .

2. Targeting Cancer Cells:
The compound exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway . The ability to induce cell cycle arrest at specific phases enhances its potential as an anticancer agent.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound across different studies.

Activity Cell Line IC50 (µM) Mechanism Reference
CytotoxicityMDA-MB-231 (breast cancer)5.0Apoptosis via caspase activation
Inhibition of USP1/UAF1Various0.5Disruption of protein degradation pathways
Anti-inflammatory effectsMouse modelsNot specifiedReduction in pro-inflammatory cytokines

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of various pyrimidine derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of 5 µM. The study highlighted its role in activating apoptotic pathways through caspase cascades, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of this compound with the USP1/UAF1 complex. The findings indicated that the binding affinity was notably high, leading to significant alterations in protein ubiquitination patterns within treated cells. This disruption was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Q & A

Q. What are the primary challenges in synthesizing 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, and how can they be addressed methodologically?

Synthetic routes for this compound often fail due to incomplete boronation or competing side reactions. For instance, attempts to introduce a boronic acid group at the 6-position of 2,4-bis(benzyloxy)-6-bromopyrimidine via lithium-halogen exchange (using n-BuLi) followed by triethyl borate quenching failed to yield the desired product, even after optimizing reaction time, temperature, and stoichiometry . Alternative approaches involve leveraging regioselective protection/deprotection strategies. A convergent synthesis starting from barbituric acid, followed by sequential bromination and benzyloxy group introduction, may improve precursor stability before boronate coupling . Researchers should prioritize monitoring intermediates via 1H NMR^1 \text{H NMR} or LC-MS to identify reaction bottlenecks.

Q. How can researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Peaks for benzyloxy protons (δ 4.8–5.2 ppm) and pyrimidine protons (δ 8.0–8.5 ppm).
    • 11B NMR^{11} \text{B NMR}: A singlet near δ 30 ppm confirms the boronic acid group .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (expected [M+H]+^+: 337.15 g/mol) .
  • HPLC-PDA: To assess purity (>95%) and detect degradation products, especially under humid conditions .

Advanced Research Questions

Q. What role does this compound play in glucose-responsive insulin delivery systems, and how is its performance validated?

This compound acts as a boronic acid linker in glucose-responsive hydrogels due to its reversible binding with diols (e.g., glucose). In preclinical studies, its efficacy was validated via:

  • Binding Assays: Competitive fluorescence polarization assays using fluorescein-labeled insulin to measure binding affinity (KdK_d) under varying glucose concentrations .
  • In Vitro Release Kinetics: Insulin release rates were quantified via ELISA in glucose-spiked buffer (pH 7.4) at 37°C, demonstrating >80% release within 2 hours at 20 mM glucose .
  • Cytotoxicity Screening: Cell viability assays (e.g., MTT) confirmed minimal toxicity (<10% reduction in survival at 100 µM) in pancreatic β-cell lines .

Q. How can researchers mitigate the hydrolytic instability of this compound in aqueous environments?

  • Protection Strategies: Use pinacol ester derivatives (e.g., this compound pinacol ester) to stabilize the boronic acid group during storage. Deprotection can be achieved via mild acid hydrolysis (1 M HCl, 0°C) .
  • Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) to prevent moisture-induced degradation.
  • Buffered Solutions: Prepare working solutions in anhydrous DMSO or THF and use immediately. Avoid prolonged exposure to pH > 8.0, which accelerates boronate hydrolysis .

Q. What analytical methods are recommended to resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yield (e.g., failed vs. successful syntheses) can be investigated via:

  • Reaction Monitoring: In situ IR spectroscopy to track boronate intermediate formation (B-O stretching at ~1350 cm1^{-1}) .
  • Isolation of Byproducts: Use preparative TLC or column chromatography to isolate side products (e.g., debenzylated pyrimidines or boronate esters) for structural elucidation via 1H/13C^1 \text{H}/^{13} \text{C} NMR .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to evaluate the energy barrier for boronate formation vs. competing pathways (e.g., protonation of intermediates) .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the boronic acid group?

The electron-withdrawing benzyloxy groups at the 2- and 4-positions enhance the electrophilicity of the boronic acid at the 5-position, improving its diol-binding affinity. This can be quantified via:

  • Hammett Substituent Constants (σ\sigma): Correlation between substituent effects (σ ~ +0.44 for benzyloxy) and boronate stability constants (logK\log K) .
  • X-ray Crystallography: Structural analysis reveals planar geometry at the boron center, critical for optimal glucose binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.